Cyclopropylzinc bromide, 0.50 M in THF

Catalog No.
S1801336
CAS No.
126403-68-7
M.F
C3H5BrZn
M. Wt
186.3658
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylzinc bromide, 0.50 M in THF

CAS Number

126403-68-7

Product Name

Cyclopropylzinc bromide, 0.50 M in THF

IUPAC Name

bromozinc(1+);cyclopropane

Molecular Formula

C3H5BrZn

Molecular Weight

186.3658

InChI

InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1

SMILES

C1C[CH-]1.[Zn+]Br

Cyclopropylzinc bromide (CAS: 126403-68-7), supplied as a standardized 0.50 M solution in tetrahydrofuran (THF), is a highly selective organometallic nucleophile primarily utilized in Negishi cross-coupling reactions to install cyclopropyl rings. Positioned chemically between highly reactive Grignard reagents and less reactive boronic acids, this organozinc halide offers an optimal balance of nucleophilicity and functional group tolerance. Procuring the pre-formulated 0.50 M concentration provides a stable, ready-to-use reagent that ensures exact stoichiometry, eliminating the batch-to-batch variability, catalyst poisoning risks, and excess salt generation inherently associated with in situ preparation workflows. [1]

Research Fit

Negishi cross-coupling workflow integration
Commercially available pre-formulated organozinc solution
Reported broader functional group compatibility context

Substituting commercial cyclopropylzinc bromide with its closest structural analogs—such as cyclopropylmagnesium bromide (Grignard) or cyclopropylboronic acid—frequently results in synthetic failure or severe process inefficiencies. Cyclopropylmagnesium bromide is excessively nucleophilic, indiscriminately attacking electrophilic functional groups like esters, ketones, and nitriles unless energy-intensive cryogenic conditions (-78 °C) or extensive protecting group strategies are employed. Conversely, cyclopropylboronic acid suffers from rapid protodeboronation under the basic aqueous conditions required for Suzuki-Miyaura couplings, necessitating large reagent excesses and specialized ligands to achieve acceptable conversions. Furthermore, attempting to bypass procurement by generating cyclopropylzinc bromide in situ from the Grignard reagent and zinc bromide often leads to imprecise zinc-to-magnesium ratios; even a slight excess of unreacted Grignard can permanently poison sensitive palladium catalysts and cause unpredictable precipitation in the reactor. [1]

Substitution Risk

Cyclopropylmagnesium bromide may exhibit poor functional group tolerance and require zinc halide additives to approach comparable performance.
Cyclopropylboronic acid alternatives may show slower transmetalation kinetics, leading to extended reaction times in Suzuki protocols.
Deviation from the standardized concentration may alter stoichiometry control and compromise yield reproducibility.

Chemoselectivity in the Presence of Electrophilic Functional Groups

When coupling cyclopropyl groups to substrates containing sensitive moieties, cyclopropylzinc bromide demonstrates superior chemoselectivity compared to cyclopropylmagnesium bromide. In standard cross-coupling assays with ester-bearing aryl halides at ambient temperatures (20–25 °C), the organozinc reagent selectively undergoes Pd-catalyzed C-C bond formation, whereas the Grignard reagent predominantly attacks the ester carbonyl, leading to tertiary alcohol byproducts.[1]

Evidence DimensionTarget product yield (ester-containing substrate) at 20 °C
Target Compound Data>85% yield (Negishi coupling with Cyclopropylzinc bromide)
Comparator Or Baseline<5% yield (Kumada coupling with Cyclopropylmagnesium bromide)
Quantified Difference>80% absolute yield improvement due to elimination of carbonyl nucleophilic attack
ConditionsPd-catalyzed cross-coupling of ethyl 4-bromobenzoate at 20 °C in THF

Enables direct late-stage cyclopropylation without the added material costs and yield losses associated with multi-step protecting group chemistry.

Functional group tolerance
Class-level
Organozinc tolerates nitrile, ester, and heteroaryl groups; organomagnesium exhibits poor compatibility with electrophilic functionalities.
Supports coupling with functional-group-rich substrates without protection requirements.
Data to verify under specific reaction conditions.

Reagent Stability and Stoichiometric Efficiency vs. Boronic Acids

Cyclopropylboronic acids are notoriously susceptible to protodeboronation under the basic, aqueous conditions typical of Suzuki couplings, often requiring significant excess to drive reactions to completion. Cyclopropylzinc bromide operates under anhydrous Negishi conditions, avoiding protonation side-reactions and allowing for near-stoichiometric reagent usage while maintaining high conversion rates. [1]

Evidence DimensionReagent equivalents required for >90% conversion
Target Compound Data1.1 - 1.2 equivalents (Cyclopropylzinc bromide)
Comparator Or Baseline1.5 - 2.0 equivalents (Cyclopropylboronic acid)
Quantified Difference30-40% reduction in required organometallic reagent equivalents
ConditionsCross-coupling with standard aryl bromides to achieve full conversion

Reduces raw material consumption and simplifies downstream purification by minimizing unreacted reagent and decomposition byproducts.

Transmetalation kinetics
Cross-study
Faster transmetalation reported for organozinc versus organoboron reagents under comparable cross-coupling conditions.
May reduce overall reaction time and enable ambient temperature protocols.
Rate advantage depends on chosen catalyst and substrate.

Process Reproducibility: Pre-formulated 0.50 M Solution vs. In Situ Generation

Generating cyclopropylzinc bromide in situ by adding zinc bromide to cyclopropylmagnesium bromide introduces stoichiometric variability. Even a slight excess of the Grignard reagent (e.g., 5-10%) can severely poison palladium catalysts or trigger unwanted homocoupling. Procuring the pre-titrated 0.50 M THF solution guarantees exact 1:1 stoichiometry, ensuring consistent catalytic turnover frequencies (TOF) and reproducible batch-to-batch yields.[1]

Evidence DimensionBatch-to-batch yield variance and catalyst performance
Target Compound Data<2% variance, optimal Pd catalyst TOF (Pre-formed 0.50 M solution)
Comparator Or BaselineUp to 15% variance, reduced TOF due to excess Mg species (In situ generation)
Quantified DifferenceSignificant reduction in yield variability and elimination of catalyst poisoning risks
ConditionsMulti-batch pilot-scale Negishi cross-coupling runs

Critical for industrial scale-up and GMP manufacturing where strict impurity profiles, predictable kinetics, and reproducible yields are mandatory.

Reagent shelf life
Head-to-head
One-step synthesis via Rieke methodology Months of shelf stability at 2–8 °C under argon
Supports supply chain reliability and reduces in-house preparation variability.
Requires strict inert atmosphere for storage.
Substrate scope
Head-to-head
74–95% yield across 13 aryl and heteroaryl halides
Broad scope may reduce method re-optimization across diverse electrophiles.
Individual substrate performance may differ.

Late-Stage Functionalization in API Synthesis

Because cyclopropylzinc bromide tolerates sensitive functional groups like esters, ketones, and nitriles at ambient temperatures, it is the reagent of choice for installing cyclopropyl bioisosteres onto complex, highly functionalized drug scaffolds. This eliminates the need for multi-step protecting group strategies that would be required if using Grignard equivalents. [1]

High-Throughput Library Synthesis (HTS)

The stability and precise stoichiometry of the pre-formulated 0.50 M THF solution make it ideal for automated robotic dispensing systems. It allows medicinal chemists to rapidly execute Negishi couplings across diverse aryl halide libraries for Structure-Activity Relationship (SAR) screening without the variability introduced by in situ reagent preparation. [1]

Scale-Up Agrochemical Manufacturing

In the production of cyclopropyl-containing agrochemicals, leveraging the near-stoichiometric efficiency and anhydrous stability of cyclopropylzinc bromide prevents the high material waste and complex aqueous workups associated with the protodeboronation of cyclopropylboronic acids in Suzuki couplings. [2]

Application Fit

Application
Selection Property
Validation Focus
SAR: Cyclopropyl-heteroaryl library synthesis
Negishi coupling compatibility with heteroaryl halides
Yield reproducibility and functional group tolerance verification
Process scale-up and supply
Pre-formulated commercial solution with documented stability
Lot-to-lot consistency and storage stability under production conditions
Functional-group-rich electrophile coupling
Reported tolerance of nitrile, ester, and heteroaryl groups
Functional group integrity and by-product profile in target reaction
High-throughput synthesis
Fast transmetalation kinetics
Reaction rate and cycle time under automated parallel conditions

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